molecular formula C12H11N3OS B2702387 N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide CAS No. 2310103-25-2

N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide

Cat. No. B2702387
CAS RN: 2310103-25-2
M. Wt: 245.3
InChI Key: PWDLWBMKIXJSEE-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of thiophene and pyridine derivatives often involves condensation reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science. They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the photophysical properties of a compound can be studied using computational (DFT and TD-DFT) and experimental investigations .

Scientific Research Applications

Heterocyclic Synthesis

Thiophene derivatives are crucial in synthesizing various heterocyclic compounds due to their reactivity towards different nitrogen nucleophiles. These reactions yield a variety of derivatives including pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine, which are significant in pharmaceutical and materials science research (Mohareb et al., 2004).

Crystal Structure Analysis

The crystal structure and DFT study of a novel compound closely related to N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has been characterized, shedding light on its potential for anti-proliferative activity against specific cell lines. This insight is crucial for developing new therapeutic agents (Zhou et al., 2021).

Biological Activities

Research on N-glycosyl-thiophene-2-carboxamides, including derivatives of the pyrrolo[3,4-b]pyridine, has highlighted their effects on cell growth and DNA synthesis in various cell types. This research suggests potential therapeutic applications for these compounds in treating diseases characterized by abnormal cell proliferation (Rawe et al., 2006).

Catalysis and Synthesis

The use of nanoparticles as catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives demonstrates an eco-friendly and economical method for producing these compounds. Such materials have shown potential as protease inhibitors, which could be significant in developing new treatments for various diseases (Shehab & El-Shwiniy, 2018).

Materials Science

Functionalization of pyrrolo[2,3-b]pyridine derivatives, including the introduction of amino groups and the synthesis of podant-type compounds, offers insights into the development of agrochemicals and functional materials. This research is crucial for creating new materials with specific properties for various applications (Minakata et al., 1992).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some thiophene derivatives exhibit pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

The safety and hazards of a compound depend on its structure and usage. For instance, some thiophene derivatives can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the study of thiophene and pyridine derivatives could involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name

N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12(14-11-4-2-6-17-11)15-7-9-3-1-5-13-10(9)8-15/h1-6H,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLWBMKIXJSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)NC3=CC=CS3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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